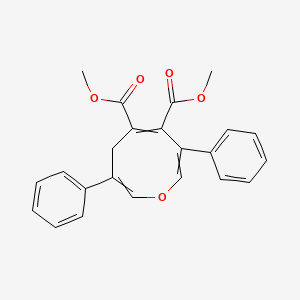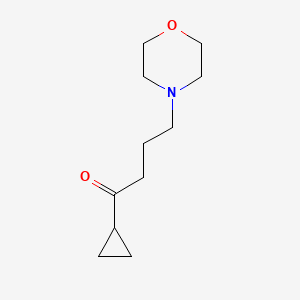
1-Cyclopropyl-4-(morpholin-4-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-4-morpholin-4-yl-butan-1-one is a chemical compound with the molecular formula C24H32N2O2 This compound is known for its unique structure, which includes a cyclopropyl group and a morpholine ring
Vorbereitungsmethoden
The synthesis of 1-cyclopropyl-4-morpholin-4-yl-butan-1-one involves several steps, typically starting with the formation of the cyclopropyl group and the morpholine ring. The synthetic routes often include:
Cyclopropyl Group Formation: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Morpholine Ring Formation: This involves the reaction of diethanolamine with sulfuric acid, followed by cyclization.
Coupling Reactions: The final step involves coupling the cyclopropyl group with the morpholine ring under specific reaction conditions, such as the use of catalysts and solvents.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1-Cyclopropyl-4-morpholin-4-yl-butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-4-morpholin-4-yl-butan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-cyclopropyl-4-morpholin-4-yl-butan-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes, resulting in the disruption of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-4-morpholin-4-yl-butan-1-one can be compared with other similar compounds, such as:
Omnirad 369: 2-dimethylamino-2-benzyl-1-(4-morpholin-4-yl-phenyl)-butan-1-one
Omnirad 907: 2-Methyl-1-[4-(methylthio) phenyl]-2-morpholinopropan-1-one
Omnirad 379: 2-dimethylamino-2-(4-methyl-benzyl)-1-(4-morpholin-4-yl-phenyl)-butan-1-one
These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of 1-cyclopropyl-4-morpholin-4-yl-butan-1-one lies in its specific combination of the cyclopropyl group and morpholine ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61025-32-9 |
|---|---|
Molekularformel |
C11H19NO2 |
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
1-cyclopropyl-4-morpholin-4-ylbutan-1-one |
InChI |
InChI=1S/C11H19NO2/c13-11(10-3-4-10)2-1-5-12-6-8-14-9-7-12/h10H,1-9H2 |
InChI-Schlüssel |
BTYTVOXYXZNCRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)CCCN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


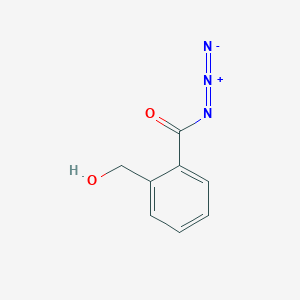
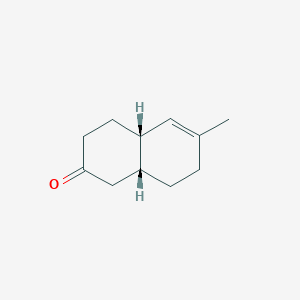
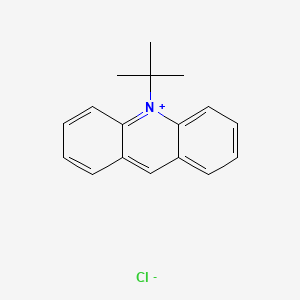
![{2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane](/img/structure/B14584420.png)
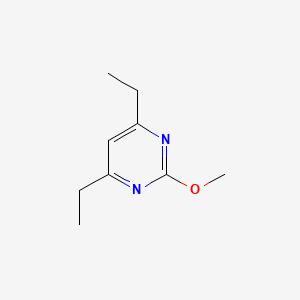
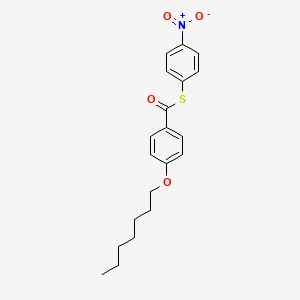
![N-[4-(Diethylamino)butyl]-2-(hydroxyimino)acetamide](/img/structure/B14584438.png)
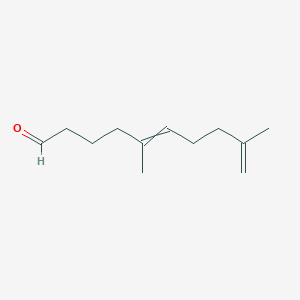
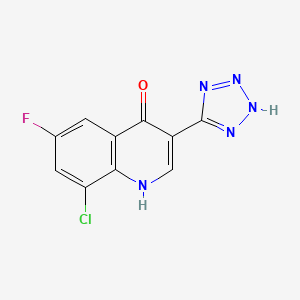
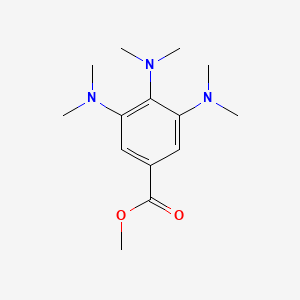
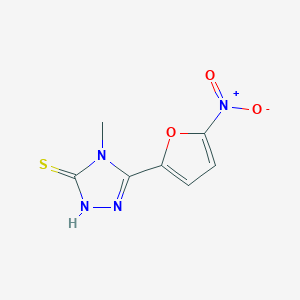
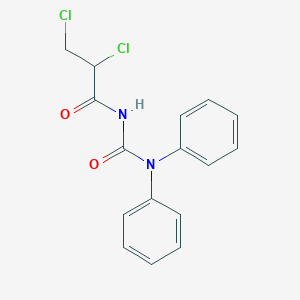
![7-[Acetyl(1-phenylnonyl)amino]heptanoic acid](/img/structure/B14584488.png)
